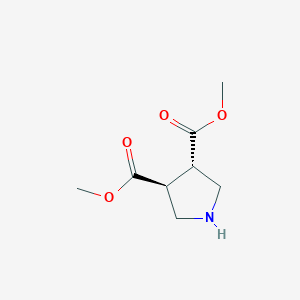

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Description

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral pyrrolidine derivative featuring two methyl ester groups at the 3 and 4 positions of the five-membered ring. The (3S,4S) stereochemistry confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The dimethyl variant likely shares similar synthetic pathways, with methyl esters replacing ethyl groups to modulate lipophilicity and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEONENFBMPLKOR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolysis of N-Benzyl Precursors

The most widely reported method involves catalytic hydrogenolysis of dimethyl N-benzylpyrrolidine-3,4-dicarboxylate (1b) to remove the benzyl protecting group. This two-step process begins with the synthesis of 1b via alkylation of pyrrolidine-3,4-dicarboxylate derivatives, followed by palladium-catalyzed hydrogenation.

Synthetic Procedure

-

Alkylation of Pyrrolidine Nitrogen :

Dimethyl pyrrolidine-3,4-dicarboxylate (1a) reacts with benzyl bromide in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at room temperature for 20 hours, yielding 1b with >90% efficiency. -

Catalytic Hydrogenolysis :

1b is subjected to hydrogen gas in the presence of 5% Pd/C catalyst in methanol. Stirring overnight at room temperature affords the target compound (1a) with near-quantitative yield.

Key Data

Advantages : High yield, scalability, and retention of stereochemistry.

Limitations : Requires handling of hydrogen gas and precious metal catalysts.

Enzymatic Resolution Using Pig Liver Esterase (PLE)

Enantioselective hydrolysis of racemic dimethyl pyrrolidine-3,4-dicarboxylate derivatives using PLE provides access to the (3S,4S)-enantiomer. This method is ideal for resolving racemic mixtures without chiral starting materials.

Mechanistic Insight

PLE preferentially hydrolyzes one ester group of the (3R,4R)-enantiomer, leaving the (3S,4S)-diester intact. The hydrolyzed product is separated via extraction or chromatography.

Procedure

-

Racemic dimethyl pyrrolidine-3,4-dicarboxylate is incubated with PLE in phosphate buffer (pH 7.0) at 30°C.

-

After 48 hours, the (3S,4S)-diester is recovered with 85–90% enantiomeric excess (ee).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Pig Liver Esterase (PLE) | |

| Temperature | 30°C | |

| Reaction Time | 48 hours | |

| Enantiomeric Excess | 85–90% |

Advantages : Avoids chiral precursors; high enantioselectivity.

Limitations : Moderate yields due to incomplete resolution; enzyme cost.

Direct Esterification of Chiral Starting Materials

Starting from enantiomerically pure (3S,4S)-pyrrolidine-3,4-dicarboxylic acid, direct esterification with methanol provides the target compound in a single step.

Procedure

-

(3S,4S)-pyrrolidine-3,4-dicarboxylic acid is refluxed with excess methanol and sulfuric acid (H₂SO₄) for 12 hours.

-

The crude product is purified via recrystallization, yielding dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate with >99% ee.

Key Data

Advantages : High stereochemical fidelity; minimal purification.

Limitations : Requires expensive chiral starting material.

Comparative Analysis of Synthetic Methods

The choice of method depends on priorities such as enantiomeric purity, cost, and scalability:

| Method | Enantiomeric Excess | Yield | Scalability | Cost |

|---|---|---|---|---|

| Hydrogenolysis | >99% | 95–98% | High | Moderate |

| Enzymatic Resolution | 85–90% | 70–75% | Moderate | High |

| Direct Esterification | >99% | 88–92% | Low | Very High |

Stereochemical Considerations

The (3S,4S) configuration is preserved in all methods via:

-

Hydrogenolysis : Retains stereochemistry of the N-benzyl precursor.

-

Enzymatic Resolution : PLE’s stereospecificity ensures selective hydrolysis.

-

Direct Esterification : Uses pre-existing chiral centers in the starting acid.

Optimization of Reaction Conditions

Catalyst Loading : Reducing Pd/C from 10% to 5% decreases cost without compromising yield.

Solvent Systems : Methanol outperforms ethanol in hydrogenolysis due to better catalyst dispersion.

Temperature Control : Enzymatic reactions require strict pH and temperature monitoring to maintain activity.

Industrial-Scale Production Challenges

-

Catalyst Recovery : Pd/C recycling remains technically challenging.

-

Enzyme Stability : PLE denaturation limits continuous processing.

-

Raw Material Costs : Chiral dicarboxylic acids are prohibitively expensive for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino esters, thioesters.

Scientific Research Applications

Research indicates that this compound exhibits potential biological activity due to its ability to interact with specific enzymes and receptors. Its stereochemical configuration allows it to effectively fit into active sites of enzymes, potentially leading to enzyme inhibition and influencing various metabolic pathways. This interaction suggests promising applications in drug development, particularly for conditions where enzyme modulation is beneficial .

Therapeutic Applications

- Enzyme Inhibition : Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. This property could be leveraged for therapeutic interventions in diseases where enzyme overactivity is a concern.

- Antioxidant Properties : Related compounds have shown antioxidant activity, which is crucial for protecting cells from oxidative stress. The ability to modulate redox states in biological systems positions this compound as a candidate for further research into its antioxidant capabilities .

- Antimalarial Research : The structural characteristics of pyrrolidines, including dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate, have led to their exploration as potential antimalarial agents. Studies on similar compounds have identified them as effective against drug-resistant strains of Plasmodium falciparum, indicating a pathway for developing new antimalarial therapies .

Case Studies and Research Findings

- Mechanism of Action : A study utilizing density functional theory (DFT) calculations demonstrated the stereospecific synthesis of cyclobutanes from pyrrolidines, providing insights into the mechanistic pathways that could be relevant for the biological activity of dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate .

- Antioxidant Activity : Research involving pyrrolidine nitroxides has illustrated how modifications to similar compounds can enhance their cellular uptake and antioxidant properties. Such studies underscore the potential for dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate to be developed into effective antioxidant agents .

Mechanism of Action

The mechanism of action of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Diethyl Pyrrolidine-3,4-Dicarboxylates

Diethyl (±)-pyrrolidine-3,4-dicarboxylate (224) and diethyl m⁵⁶-pyrrolidine-3,4-dicarboxylate (225) ():

- Structural Differences : Ethyl esters instead of methyl; (±) racemic mixture vs. specific stereochemistry.

- Synthesis: Hydrogenolysis of benzyl-protected precursors yields 59% (224) and 29% (225), highlighting stereochemical influences on reaction efficiency .

- Key Data :

- Applications : Versatile intermediates for alkaloid synthesis and macrocycle attempts (though macrocyclization failed in related compounds) .

Dihydropyridine Dicarboxylates

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():

- Structural Differences : Six-membered dihydropyridine ring vs. pyrrolidine; additional methoxyphenyl and methyl substituents.

- Key Data : Molecular weight 345.39 g/mol; CAS 6048-41-5 .

- Applications : Structural analogs (e.g., Amlodipine) are calcium channel blockers, underscoring pharmacological relevance .

Boc-Protected Pyrrolidine Derivatives

Hydrochloride Salts and Stereoisomers

Diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride ():

Pyrrolidine-3,4-diol Derivatives

Biological Activity

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate features a five-membered pyrrolidine ring with two carboxylate groups. The chirality at positions 3 and 4 contributes to its biological activity. Various synthetic methods have been developed for its preparation, including the use of chiral auxiliaries and asymmetric synthesis techniques. For example, recent studies have demonstrated efficient synthesis routes involving 3-substituted coumarins and nitromethane through rearrangement reactions .

Biological Activities

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate exhibits a range of biological activities that can be categorized as follows:

1. Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds, including dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate, possess antiviral properties. In particular, some derivatives have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells.

2. Anticancer Properties

Pyrrolidine derivatives have been investigated for their anticancer potential. Studies suggest that compounds containing the pyrrolidine structure can induce apoptosis in various cancer cell lines. For instance, certain derivatives have demonstrated antiproliferative effects on glioma cell lines . The ability to modulate cellular pathways related to growth and apoptosis makes these compounds promising candidates for cancer therapy.

3. Antimicrobial Activity

The antimicrobial properties of dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate and its derivatives have been documented in several studies. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as new antimicrobial agents .

The biological activity of dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies indicate that pyrrolidine derivatives can inhibit key enzymes involved in viral replication or bacterial metabolism.

- Cellular Signaling Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.

- Interaction with Nucleic Acids : There is evidence suggesting that certain pyrrolidine derivatives can interact with DNA or RNA, affecting the replication process of pathogens.

Case Studies and Research Findings

A summary of significant findings from recent research includes:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective cyclization of chiral precursors. A common approach uses Boc-protected intermediates (e.g., (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid) to preserve stereochemistry during coupling reactions . Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and stereochemistry, with coupling constants () distinguishing cis/trans configurations .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally related dihydropyridine dicarboxylates .

- Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for pyrrolidine derivatives apply:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation of fine powders; employ wet handling techniques.

- Refer to institutional Chemical Hygiene Plans for spill management and waste disposal .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling optimization of reaction conditions (e.g., solvent, temperature). The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error approaches. For example, reaction path searches can identify stereochemical bottlenecks in cyclization steps .

Q. How can researchers resolve contradictions in reported stereoselectivity across different synthesis methods?

- Methodological Answer :

- Control Experiments : Replicate conflicting protocols under identical conditions (e.g., solvent purity, catalyst batch).

- DFT Analysis : Compare computed activation barriers for competing stereochemical pathways.

- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps to identify steric/electronic influences on selectivity .

Q. What are the mechanistic insights into the ring-closing reactions forming the pyrrolidine core?

- Methodological Answer : The pyrrolidine ring formation likely proceeds via intramolecular nucleophilic attack, stabilized by electron-withdrawing ester groups. Isotopic labeling (e.g., ) can track carboxylate participation. For example, studies on dihydropyridine analogs reveal that steric hindrance at the 3,4-positions dictates ring conformation .

Q. How do steric and electronic effects influence the reactivity of the ester groups in downstream functionalization?

- Methodological Answer :

- Steric Effects : Bulky substituents at the 3,4-positions reduce nucleophilic substitution rates.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for amidation or hydrolysis.

- Experimental Validation : Competitive kinetics using para-substituted aryl esters quantify these effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point or solubility data reported in literature?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) to confirm melting behavior.

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO/water) to identify polymorphic forms.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., diethyl pyridine dicarboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.